

Application Note and Protocol: Solid-Phase Extraction of Methoxydienone from Urine Samples

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Compound of Interest

Compound Name: Methoxydienone

Cat. No.: B7820968

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Introduction

Methoxydienone, also known as methenolone, is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone. Its detection in urine is a key aspect of anti-doping controls and forensic toxicology. Effective sample preparation is critical for the accurate and sensitive quantification of **methoxydienone** and its metabolites. This application note provides a detailed protocol for the solid-phase extraction (SPE) of **methoxydienone** from human urine samples, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methoxydienone primarily functions by binding to the androgen receptor, which then modulates gene expression to produce its anabolic effects.[1][2] In the body, it is metabolized, and its metabolites are excreted in urine, primarily as glucuronide and sulfate conjugates.[3] Therefore, a hydrolysis step is essential to cleave these conjugates and allow for the extraction of the parent compound and its metabolites.

This protocol outlines a robust and reliable method for the extraction and cleanup of **methoxydienone** from urine, providing high recovery and clean extracts suitable for sensitive downstream analysis.

Data Presentation

The following table summarizes the quantitative data for the recovery of **methoxydienone** (Methenolone) and other anabolic steroids from urine using the described solid-phase extraction protocol.[\[4\]](#)

Compound	Spiked at 25 ng/mL	Spiked at 100 ng/mL
Recovery %	RSD % (n=5)	
Methenolone	105.5	5.7
Androstenedione	103.5	4.9
Boldenone	100.8	6.7
Norethandrolone	103.3	5.4
Progesterone	105.6	6.7
Stanozolol	102.7	6.3
Epitestosterone	105.9	8.3
Trenbolone	103.6	6.4
Overall Mean	104.1	6.5

- LOD and LOQ: For a similar class of anabolic steroids, the limit of detection (LOD) and limit of quantification (LOQ) were in the range of 0.1 µg/L and 0.25 µg/L, respectively.[\[5\]](#) A study on methenolone in animal-derived food using a different extraction method but also LC-MS/MS reported an LOD of 0.3 µg/kg.[\[6\]](#)

Experimental Protocols

This section details the methodologies for the enzymatic hydrolysis of urine samples and the subsequent solid-phase extraction of **methoxydienone**.

Materials and Reagents

- Urine sample

- Acetate buffer (100 mM, pH 5.0)
- β -glucuronidase (e.g., from *E. coli* or *Helix pomatia*)
- Ammonium hydroxide (NH_4OH)
- Methanol (MeOH), HPLC grade
- Deionized water (D.I. H_2O)
- SPE columns: Mixed-mode C8 and strong anion-exchange (QAX) sorbent (e.g., Clean-Up® CUQAX22Z, 200 mg / 10 mL)[4]
- Vortex mixer
- Centrifuge
- Water bath or incubator (65°C)
- SPE manifold
- Nitrogen evaporator

Enzymatic Hydrolysis Protocol

Steroids are primarily excreted in urine as conjugated metabolites. This enzymatic hydrolysis step is crucial to cleave the glucuronide conjugates to their free forms for extraction.[4]

- Pipette 5 mL of the urine sample into a glass centrifuge tube.
- Add 2 mL of acetate buffer (pH 5.0).
- Add 250 μL of a concentrated β -glucuronidase solution.
- Vortex the mixture for 30 seconds.
- Incubate the sample at 65°C for 1-2 hours.
- Allow the sample to cool to room temperature.

- Adjust the pH to approximately 7 by adding 20 μL of NH_4OH .
- Vortex for 30 seconds.

Solid-Phase Extraction (SPE) Protocol

This procedure utilizes a mixed-mode SPE sorbent that combines reversed-phase (C8) and strong anion-exchange (QAX) functionalities. The C8 retains the hydrophobic steroids, while the QAX removes acidic matrix components, resulting in a cleaner extract.^[4]

- Column Conditioning:
 - Pass 3 mL of MeOH through the SPE column.
 - Follow with 3 mL of D.I. H_2O . Do not allow the column to go dry.
- Sample Loading:
 - Apply the pre-treated urine sample from the hydrolysis step onto the conditioned SPE column.
 - Maintain a slow and steady flow rate of 1-2 mL/min.
- Washing:
 - Wash the column with 3 mL of D.I. H_2O .
 - Follow with a second wash using 3 mL of a 60:40 D.I. H_2O :MeOH solution.
- Drying:
 - Dry the SPE column thoroughly by applying a full vacuum or positive pressure for 10 minutes. This step is critical for efficient elution.
- Elution:
 - Elute the retained analytes with 3 mL of MeOH.
 - Collect the eluate at a flow rate of 1-2 mL/min.

- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 50°C.
 - Reconstitute the dried residue in a suitable volume of mobile phase (e.g., 100-200 µL) for LC-MS/MS analysis.

Visualizations

Methoxydienone Androgen Receptor Signaling Pathway

Caption: Androgen receptor signaling pathway activated by **Methoxydienone**.

Experimental Workflow for Methoxydienone Extraction

Caption: Workflow for the extraction of **Methoxydienone** from urine.

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